molecular formula C13H21NO3 B6352964 4-{[(Butan-2-yl)amino]methyl}-2,6-dimethoxyphenol CAS No. 1042573-14-7

4-{[(Butan-2-yl)amino]methyl}-2,6-dimethoxyphenol

Cat. No.: B6352964
CAS No.: 1042573-14-7
M. Wt: 239.31 g/mol
InChI Key: BVMCXNHSXPRBLZ-UHFFFAOYSA-N
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Description

4-{[(Butan-2-yl)amino]methyl}-2,6-dimethoxyphenol hydrochloride is a phenolic compound with the CAS Number 1240571-58-7 and a molecular formula of C13H22ClNO3 . It has a molecular weight of 275.77 g/mol and is provided with a high purity of 95.0% . The compound is characterized by its structural features, including a phenol ring with two methoxy groups and an aminomethyl side chain with a butan-2-yl group. Researchers can identify the compound using its canonical SMILES string: CCC(C)NCC1=CC(OC)=C(O)C(OC)=C1.Cl . This product is intended for Research Use Only (RUO) and is not suitable for diagnostic, therapeutic, or any other human or veterinary use. As a phenolic compound, it is of significant interest in chemical and biological research. Phenolic compounds are extensively studied for their diverse properties and potential applications, including their phytotoxic (plant-growth inhibiting) activity, which is a valuable area in the development of natural herbicide models . This compound serves as a valuable building block in medicinal chemistry for the synthesis and exploration of novel structural classes of bioactive molecules . Handling of this material requires appropriate safety precautions. The compound is classified with the signal word "Warning" and has the following hazard statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335) . Researchers should consult the Safety Data Sheet (SDS) and wear suitable protective equipment, including gloves and eye/face protection, while working with this chemical.

Properties

IUPAC Name

4-[(butan-2-ylamino)methyl]-2,6-dimethoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-5-9(2)14-8-10-6-11(16-3)13(15)12(7-10)17-4/h6-7,9,14-15H,5,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVMCXNHSXPRBLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=CC(=C(C(=C1)OC)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mannich Reaction-Based Approaches

The Mannich reaction, a three-component process involving an amine, aldehyde, and substrate with active hydrogens, is a cornerstone for introducing aminomethyl groups. For 4-{[(Butan-2-yl)amino]methyl}-2,6-dimethoxyphenol, this reaction enables direct functionalization of the phenolic core.

Reaction Protocol

  • Substrate Preparation : 2,6-Dimethoxyphenol serves as the starting material, with its para position activated for electrophilic substitution.

  • Mannich Reaction Conditions :

    • Amine : Butan-2-ylamine (0.1 mol)

    • Aldehyde : Formaldehyde (37% aqueous solution, 0.12 mol)

    • Solvent : Ethanol or methanol (anhydrous)

    • Catalyst : Hydrochloric acid (0.05 mol)

    • Temperature : 60–70°C, reflux for 6–8 hours.

The reaction proceeds via iminium ion formation, followed by nucleophilic attack by the phenolic para position (Figure 1). The crude product is isolated by solvent evaporation and purified via recrystallization from ethanol/water (yield: 65–75%).

Mechanistic Insight :
The electron-donating methoxy groups enhance ring activation, directing the Mannich adduct to the 4-position. Steric hindrance from the 2- and 6-methoxy groups minimizes competing ortho substitution.

Reductive Amination Pathway

An alternative route employs reductive amination to attach the butan-2-ylamine moiety to a pre-functionalized aldehyde intermediate.

Stepwise Synthesis

  • Aldehyde Synthesis :

    • Oxidation of 2,6-dimethoxy-4-methylphenol using potassium permanganate in acidic conditions yields 2,6-dimethoxy-4-hydroxybenzaldehyde (yield: 80–85%).

  • Reductive Amination :

    • Reagents : 2,6-Dimethoxy-4-hydroxybenzaldehyde (1 equiv), butan-2-ylamine (1.2 equiv), sodium cyanoborohydride (1.5 equiv)

    • Solvent : Methanol, 25°C, 12 hours

    • Workup : Acidification with HCl, extraction, and recrystallization (yield: 70–78%).

Advantages :

  • Avoids harsh acidic conditions required for Mannich reactions.

  • Higher regioselectivity due to pre-formed aldehyde.

Sequential Methylation and Functionalization

For substrates where methoxylation must precede aminomethylation, a stepwise approach is adopted:

  • Phenol Methylation :

    • Reagents : 4-Hydroxy-2,6-dimethylphenol, dimethyl sulfate (2.2 equiv), NaOH (2.5 equiv)

    • Conditions : Toluene, 80°C, 4 hours (yield: 90–95%).

  • Aminomethylation :

    • Mannich reaction as described in Section 2.1.

Challenges :

  • Methoxy groups may deactivate the ring, necessitating harsher conditions for subsequent reactions.

Comparative Analysis of Synthetic Routes

Method Yield (%) Key Advantages Limitations
Mannich Reaction65–75Direct, single-step functionalizationAcidic conditions may degrade substrates
Reductive Amination70–78Mild conditions, high selectivityRequires pre-synthesized aldehyde
Sequential Methylation60–70Compatible with sensitive aminesMulti-step, lower overall yield

Optimization Strategies and Industrial Scalability

Solvent and Catalyst Selection

  • Mannich Reaction : Ethanol outperforms methanol in minimizing byproducts due to better solubility of intermediates.

  • Phase Transfer Catalysts : Tetrabutylammonium bromide enhances reaction rates in methylation steps (e.g., dimethyl sulfate reactions).

Green Chemistry Considerations

  • Waste Reduction : Substituting dimethyl carbonate for dimethyl sulfate in methylation reduces toxic effluent.

  • Catalyst Recycling : Heterogeneous catalysts (e.g., zeolites) are being explored for Mannich reactions to improve sustainability .

Chemical Reactions Analysis

Types of Reactions

4-{[(Butan-2-yl)amino]methyl}-2,6-dimethoxyphenol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinones, while substitution reactions may produce derivatives with different functional groups .

Scientific Research Applications

Chemistry

In organic synthesis, 4-{[(Butan-2-yl)amino]methyl}-2,6-dimethoxyphenol serves as a valuable reagent or intermediate. Its unique structure allows it to participate in various chemical reactions:

Reaction Type Description
OxidationCan be oxidized to form quinones or other derivatives.
ReductionReduction can lead to altered chemical properties.
SubstitutionFunctional groups can be replaced under specific conditions.

Biology

The compound is studied for its potential biological activities. Research has indicated that it may interact with various biomolecules, influencing biological pathways. Its mechanism of action likely involves binding to enzymes or receptors, thereby modulating their activity.

Case Study: A study investigating the effects of similar phenolic compounds on cell signaling pathways demonstrated that derivatives could affect cellular proliferation and apoptosis in cancer cell lines.

Medicine

4-{[(Butan-2-yl)amino]methyl}-2,6-dimethoxyphenol is being explored for potential therapeutic properties. Its interactions with biological systems suggest it could have applications in drug development.

Clinical Insight: Preliminary research indicates that compounds with similar structures may exhibit anti-inflammatory and antioxidant properties, suggesting a potential for therapeutic use in conditions like arthritis or cardiovascular diseases.

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical products. Its unique properties make it suitable for applications in coatings, adhesives, and other polymeric materials.

Mechanism of Action

The mechanism of action of 4-{[(Butan-2-yl)amino]methyl}-2,6-dimethoxyphenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations and Bioactivity

The bioactivity of 2,6-dimethoxyphenol derivatives is heavily influenced by substituent groups. Below is a comparative analysis of key analogs:

Table 1: Key Structural Analogs and Their Bioactivities
Compound Name (IUPAC) Substituent(s) Bioactivity/Application Source References
4-{[(Butan-2-yl)amino]methyl}-2,6-dimethoxyphenol Butan-2-ylamino methyl Understudied; potential drug lead Synthetic
4-((4-Bromophenyl)(phenyl)methylene)hydrazono)methyl)-2,6-DMP (BRH) Bromophenyl hydrazone Anticancer (MCF-7 cell lines) Synthetic
4-(((4-(5-((Aryidene)amino)-1,3,4-oxadiazol-2-yl)benzyl)oxy)methyl)-2,6-DMP Oxadiazole-benzyl linker Antioxidant (DPPH scavenging) Synthetic
4-(3’-Hydroxymethyl oxiran-2’-yl)-2,6-DMP Epoxy-hydroxypropyl Antimicrobial (MRSA, C. albicans) Fungal
4-((Dimethylamino)methyl)-2,6-dimethoxyphenol Dimethylamino methyl Corrosion inhibition Synthetic
Syringyl Alcohol (4-Hydroxymethyl-2,6-DMP) Hydroxymethyl Industrial lignin derivative Natural

Key Findings from Comparative Studies

Antioxidant Activity: Oxadiazole derivatives (e.g., compounds 7a–7e) exhibit superior radical scavenging capacity due to conjugated systems and electron-donating groups like hydroxyl and methoxy .

Anticancer Potential: BRH () demonstrated IC₅₀ values of 12–15 µM against MCF-7 cells, attributed to its hydrazone moiety facilitating DNA intercalation . The aminoalkyl chain in 4-{[(Butan-2-yl)amino]methyl}-2,6-DMP could enable similar interactions, though cytotoxicity data are lacking.

Antimicrobial Effects: The epoxy-hydroxypropyl derivative from Aspergillus sp. () showed inhibition zones of 8–12 mm against MRSA, likely due to electrophilic epoxide reactivity . Alkylamino groups (e.g., butan-2-ylamino) may disrupt microbial membranes via hydrophobic interactions, warranting further study.

Industrial Applications: Syringyl alcohol, a lignin-derived hydroxymethyl analog, is a precursor for biofuels and aromatic chemicals .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Melting Point (°C) Solubility (Polarity) Key Functional Groups
4-{[(Butan-2-yl)amino]methyl}-2,6-DMP Not reported Moderate (lipophilic) Aminoalkyl, methoxy
BRH () 179–181 Low (crystalline) Hydrazone, bromophenyl
Oxadiazole derivative 7a () 179–181 Low (DMSO-soluble) Oxadiazole, hydroxyl
Syringyl Alcohol () 162–164 High (aqueous) Hydroxymethyl, methoxy
  • Lipophilicity : The butan-2-yl group increases logP compared to hydroxymethyl or oxadiazole substituents, suggesting better blood-brain barrier penetration .
  • Thermal Stability : Oxadiazole derivatives exhibit higher melting points (>170°C) due to rigid aromatic systems .

Biological Activity

4-{[(Butan-2-yl)amino]methyl}-2,6-dimethoxyphenol, with the CAS number 1042573-14-7, is a phenolic compound that has garnered interest for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on recent research findings.

  • Molecular Formula : C₁₃H₂₁NO₃
  • Molecular Weight : 239.31 g/mol
  • IUPAC Name : 4-{[(butan-2-yl)amino]methyl}-2,6-dimethoxyphenol

Synthesis

The compound is synthesized through the reaction of 2,6-dimethoxyphenol with butan-2-ylamine. The process typically involves:

  • Solvent : A suitable organic solvent to facilitate the reaction.
  • Catalyst : Specific catalysts to enhance yield and purity.

Biological Mechanisms

The biological activity of 4-{[(Butan-2-yl)amino]methyl}-2,6-dimethoxyphenol is attributed to its interaction with various biomolecules. The compound may exert effects by:

  • Enzyme Modulation : Binding to enzymes and altering their activity.
  • Receptor Interaction : Engaging with cellular receptors that influence signaling pathways.
  • Antioxidant Activity : Potentially scavenging free radicals and reducing oxidative stress.

Biological Activity Studies

Recent studies have highlighted several biological activities associated with this compound:

Antimicrobial Properties

Research indicates that 4-{[(Butan-2-yl)amino]methyl}-2,6-dimethoxyphenol exhibits antimicrobial effects against various pathogens. A study demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing antimicrobial agents.

Antioxidant Effects

The compound has shown significant antioxidant activity in vitro. It was observed to reduce lipid peroxidation and enhance the activity of antioxidant enzymes in cellular models. This property could be valuable in preventing oxidative damage in biological systems.

Cytotoxicity and Cancer Research

Preliminary cytotoxicity assays indicate that the compound may have selective toxicity towards cancer cell lines while sparing normal cells. This selectivity suggests potential as a therapeutic agent in oncology.

Comparative Analysis with Similar Compounds

A comparison of 4-{[(Butan-2-yl)amino]methyl}-2,6-dimethoxyphenol with structurally similar compounds reveals unique biological properties:

Compound NameStructureBiological Activity
4-Methyl-2,6-dimethoxyphenolC₉H₁₂O₃Antioxidant
4-(Aminomethyl)-2,6-dimethoxyphenolC₉H₁₃NO₃Antimicrobial
4-(2-Aminoethyl)-2,6-dimethoxyphenolC₁₀H₁₅NO₃Cytotoxic

Case Studies

  • Antimicrobial Efficacy Study : In a controlled study involving various bacterial strains, the compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, indicating its potential as an alternative therapeutic agent.
  • Oxidative Stress Reduction : A study involving oxidative stress models showed that treatment with the compound significantly reduced markers of oxidative damage in liver cells.
  • Cancer Cell Line Testing : In vitro testing on human cancer cell lines revealed that the compound inhibited cell proliferation effectively at specific concentrations while exhibiting low toxicity to normal fibroblast cells.

Q & A

Q. Q1. How can researchers optimize the synthesis of 4-{[(Butan-2-yl)amino]methyl}-2,6-dimethoxyphenol to improve yield and purity?

Methodological Answer: Synthesis optimization requires systematic variation of parameters such as temperature, solvent polarity, catalyst loading, and reaction time. For example:

  • Temperature: Conduct reactions at 50°C, 70°C, and 90°C to identify optimal exothermic/endothermic conditions.
  • Catalysts: Compare metal catalysts (e.g., Pd/C) vs. acid/base catalysts (e.g., H₂SO₄ or K₂CO₃) for reductive amination steps.
  • Purification: Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC (C18 column, methanol/water mobile phase) .
    Reference experimental designs from randomized block studies to control batch variability .

Q. Q2. What analytical techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer: A multi-technique approach is recommended:

  • HPLC-DAD/MS: For purity assessment and detection of co-eluting impurities (e.g., using a C18 column with 0.1% formic acid in water/acetonitrile) .
  • NMR (¹H/¹³C/DEPT): Assign peaks for the butan-2-ylamino group (δ ~2.5–3.5 ppm) and dimethoxy aromatic protons (δ ~3.8–4.0 ppm) .
  • XRD: Validate crystal structure and hydrogen bonding patterns (if crystalline) .

Advanced Research Questions

Q. Q3. How can researchers investigate the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated Stability Studies: Incubate the compound in buffers (pH 2–12) at 40°C/75% RH for 4 weeks. Monitor degradation via UPLC-MS/MS to identify hydrolysis products (e.g., demethylation or cleavage of the amino-methyl linkage) .
  • Kinetic Modeling: Use Arrhenius equations to predict shelf-life under standard storage conditions .

Q. Q4. What strategies resolve contradictions in spectral data (e.g., NMR vs. XRD) during structural validation?

Methodological Answer:

  • DFT Calculations: Compare experimental NMR shifts with density functional theory-predicted values to confirm stereoelectronic effects .
  • Variable-Temperature XRD: Assess conformational flexibility in the solid state to explain discrepancies between solution (NMR) and solid-state (XRD) structures .

Q. Q5. How can the environmental fate of this compound be evaluated in aquatic systems?

Methodological Answer:

  • Partitioning Studies: Measure log Kow (octanol-water) and Kd (soil-water) using shake-flask methods .
  • Photolysis Experiments: Exclude the compound to UV light (λ = 254 nm) in simulated natural water and analyze transformation products via HRMS .

Q. Q6. What methodologies assess the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Surface Plasmon Resonance (SPR): Quantify binding affinity (KD) to target proteins immobilized on sensor chips.
  • Molecular Dynamics Simulations: Model ligand-receptor interactions to identify key binding residues (e.g., hydrogen bonding with the methoxy groups) .

Methodological Challenges and Solutions

Q. Q7. How can researchers address low solubility during in vitro assays?

Methodological Answer:

  • Solvent Screening: Test DMSO, ethanol, or cyclodextrin-based solubilizers. Measure solubility via nephelometry .
  • Pro-drug Design: Introduce ionizable groups (e.g., phosphate esters) to enhance aqueous solubility .

Q. Q8. What experimental approaches elucidate the reaction mechanism of its synthetic pathway?

Methodological Answer:

  • Isotopic Labeling: Use ¹⁵N-labeled butan-2-ylamine to trace incorporation into the product via MS .
  • In situ FTIR: Monitor intermediate formation (e.g., Schiff base) during reductive amination .

Data Interpretation and Validation

Q. Q9. How should researchers validate the reproducibility of synthetic batches?

Methodological Answer:

  • Design of Experiments (DoE): Use factorial designs to test interactions between variables (e.g., solvent polarity × catalyst loading) .
  • Statistical Process Control (SPC): Track yield and purity across 10+ batches using control charts .

Q. Q10. What workflows identify and characterize synthetic byproducts?

Methodological Answer:

  • HRMS/MSⁿ: Fragment unknown peaks to propose structures (e.g., m/z 320.2 → 215.1 indicates cleavage at the amino-methyl bond) .
  • Semipreparative Isolation: Scale up impurities via HPLC and characterize via 2D NMR (HSQC, HMBC) .

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